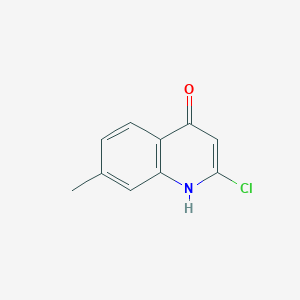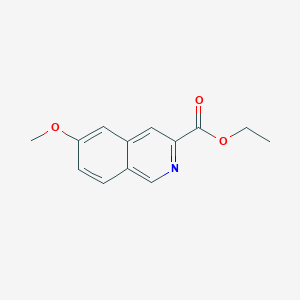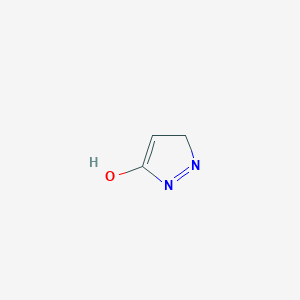
3H-Pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-5-ol is a heterocyclic compound that features a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of a hydroxyl group at the fifth position of the pyrazole ring distinguishes this compound from other pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazol-5-ol typically involves the cyclization of hydrazine with β-diketones or β-keto esters. One common method is the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions, which yields this compound as a product . Another approach involves the use of aldehydes and hydrazine derivatives in a one-pot reaction to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as piperidine or sodium dodecyl sulfate may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of pyrazole-5-one derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3H-Pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl group at the fifth position plays a crucial role in its binding affinity and specificity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions with target proteins .
Comparison with Similar Compounds
3-Methyl-5-pyrazolone: Similar structure but with a methyl group instead of a hydroxyl group.
4,4′-(Arylmethylene)-bis-(1H-pyrazol-5-ols): Contains two pyrazole rings connected by a methylene bridge.
1-Phenyl-3-trifluoromethylpyrazol-5-one: Features a phenyl and trifluoromethyl group.
Uniqueness: 3H-Pyrazol-5-ol is unique due to the presence of the hydroxyl group at the fifth position, which significantly influences its chemical reactivity and biological activity. This hydroxyl group allows for specific interactions with biological targets and enhances its potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C3H4N2O |
|---|---|
Molecular Weight |
84.08 g/mol |
IUPAC Name |
3H-pyrazol-5-ol |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1,6H,2H2 |
InChI Key |
YNVPQBOKANCWAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(N=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


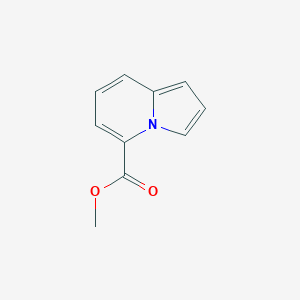
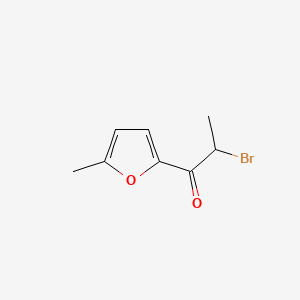
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
![8-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13664126.png)
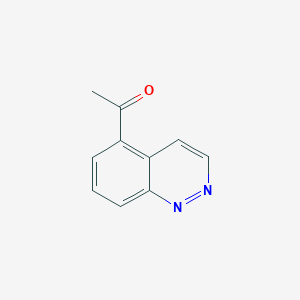
![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)

![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)
![8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
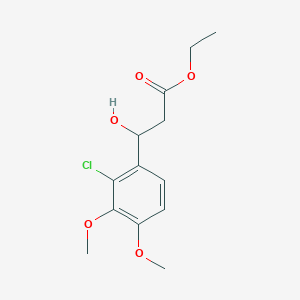
![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)
